N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
CAS No.:
VCID: VC10896511
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide -](/images/structure/VC10896511.png)
Description |
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. It features an acetylamino group, a pyridazinone core, and a thiophene ring, contributing to its potential biological activities. The compound's molecular formula is C18H16N4O3S, and it has a molecular weight of approximately 368.41 g/mol . Structural FeaturesThe structural uniqueness of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is highlighted by the presence of several key functional groups:
SynthesisThe synthesis of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful optimization of reaction conditions to achieve high yields and purity. Comparison with Similar CompoundsN-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide shares structural similarities with other compounds, such as:
These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | ||||||||||||
Molecular Formula | C18H16N4O3S | ||||||||||||
Molecular Weight | 368.4 g/mol | ||||||||||||
IUPAC Name | N-(3-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | ||||||||||||
Standard InChI | InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-22-18(25)8-7-15(21-22)16-6-3-9-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) | ||||||||||||
Standard InChIKey | QLQHTMGIWVTORU-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | ||||||||||||
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | ||||||||||||
PubChem Compound | 7659536 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume